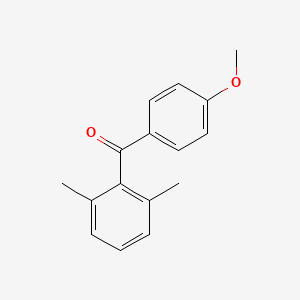

2,6-Dimethyl-4'-methoxybenzophenone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethylphenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-11-5-4-6-12(2)15(11)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZUHDIHULSBCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80574815 | |

| Record name | (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52629-41-1 | |

| Record name | (2,6-Dimethylphenyl)(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80574815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethyl-4'-methoxybenzophenone (CAS No. 52629-41-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethyl-4'-methoxybenzophenone, a unique unsymmetrical benzophenone derivative. Given the limited publicly available data on this specific compound, this document synthesizes established principles of organic chemistry and data from structurally related compounds to offer a scientifically grounded perspective on its synthesis, properties, and potential applications.

Introduction and Chemical Identity

This compound is an aromatic ketone with the CAS Registry Number 52629-41-1 . Its structure features a benzoyl group substituted with a methoxy group at the 4'-position, and a phenyl group substituted with two methyl groups at the 2- and 6-positions. This substitution pattern, particularly the ortho-dimethyl groups, introduces significant steric hindrance around the carbonyl bridge, which is expected to influence its chemical and physical properties.

Table 1: Chemical Identity of this compound

| Identifier | Value |

| CAS Number | 52629-41-1 |

| Molecular Formula | C₁₆H₁₆O₂ |

| Molecular Weight | 240.30 g/mol |

| IUPAC Name | (2,6-dimethylphenyl)(4-methoxyphenyl)methanone |

Proposed Synthesis: A Friedel-Crafts Acylation Approach

The reaction involves the formation of an acylium ion from 4-methoxybenzoyl chloride and AlCl₃, which then acts as an electrophile in an electrophilic aromatic substitution reaction with 1,3-dimethylbenzene. The directing effects of the two methyl groups on the m-xylene ring would favor acylation at the C4 position, leading to the desired product.

Step-by-Step Experimental Protocol (Proposed)

This protocol is adapted from a similar synthesis of an unsymmetrical benzophenone.[1]

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

4-Methoxybenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Hexanes

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a drying tube, dissolve 1,3-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice/water bath.

-

Carefully and portion-wise add anhydrous aluminum chloride (1.1 equivalents) to the stirred solution. Caution: This is an exothermic reaction.

-

In a separate dropping funnel, dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the 4-methoxybenzoyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with two portions of dichloromethane.

-

Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes).

Synthesis Workflow Diagram

Caption: Proposed Friedel-Crafts acylation workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties (Predicted)

No experimental data for the physicochemical and spectroscopic properties of this compound are available in the public domain. The following properties are predicted based on its chemical structure and data from analogous compounds.

Table 2: Predicted Physicochemical and Spectroscopic Properties

| Property | Predicted Value / Characteristics | Rationale |

| Physical State | White to off-white crystalline solid | Typical for benzophenone derivatives of this molecular weight. |

| Melting Point | Expected to be in the range of 80-120 °C | Based on melting points of similarly substituted benzophenones. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, dichloromethane, ethyl acetate, toluene). | Aromatic and nonpolar nature of the molecule. |

| ¹H NMR | Aromatic protons (6H, complex multiplets); Methoxy protons (~3.8 ppm, singlet, 3H); Methyl protons (~2.1 ppm, singlet, 6H). | The two methyl groups are equivalent, leading to a single peak. The aromatic region will show distinct patterns for the 1,2,3-trisubstituted and 1,4-disubstituted rings. |

| ¹³C NMR | Carbonyl carbon (~196 ppm); Quaternary aromatic carbons; Protonated aromatic carbons (110-140 ppm); Methoxy carbon (~55 ppm); Methyl carbons (~20 ppm). | The chemical shift of the carbonyl carbon is characteristic of benzophenones. |

| IR Spectroscopy | Strong C=O stretch (~1650-1670 cm⁻¹); C-O-C stretches (~1250 cm⁻¹ and ~1030 cm⁻¹); Aromatic C-H and C=C stretches. | The carbonyl stretch is a key diagnostic peak for benzophenones.[4] |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z = 240.30. Fragmentation patterns would likely involve cleavage at the carbonyl group, yielding characteristic acylium ions. | Consistent with the molecular weight. |

Potential Applications and Fields of Research

While specific applications for this compound are not documented, its structural features suggest potential utility in several areas where other benzophenone derivatives are employed.

-

Photochemistry and Polymer Science: Benzophenones are well-known photosensitizers.[5] Upon UV irradiation, they can be excited to a triplet state and can initiate photochemical reactions. This compound could potentially be used as a photoinitiator in UV-curing applications for inks, coatings, and adhesives. The steric hindrance from the ortho-methyl groups may influence its photochemical properties.

-

Organic Synthesis: The carbonyl group can be a handle for further chemical transformations, making it a potential intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[6][7]

-

UV Stabilization: Many benzophenone derivatives are used as UV absorbers to protect materials from photodegradation.[8] The specific absorption spectrum of this compound would determine its suitability for such applications.

Reactivity and Mechanistic Considerations

The reactivity of this compound is primarily dictated by the carbonyl group and the two aromatic rings.

-

The Carbonyl Group: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions. Reduction of the ketone, for instance with sodium borohydride, would yield the corresponding diarylmethanol.

-

Photochemical Reactivity: Like other benzophenones, it is expected to undergo intersystem crossing to a triplet state upon absorption of UV light.[5] This triplet state can abstract a hydrogen atom from a suitable donor, a key step in many photochemical reactions.

-

Steric Effects: The two methyl groups ortho to the carbonyl group create significant steric hindrance. This will likely decrease the rate of reactions involving nucleophilic attack at the carbonyl carbon and may also affect the planarity of the molecule, influencing its electronic and spectroscopic properties.

Safety and Handling

No specific toxicology data is available for this compound. Therefore, it should be handled with the care afforded to a novel chemical of unknown toxicity, following the general safety precautions for benzophenone and its derivatives.[9][10][11]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[9]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.[12]

-

First Aid:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

This compound is a sterically hindered aromatic ketone for which detailed experimental data is scarce in the public domain. This guide has provided a plausible synthetic route via Friedel-Crafts acylation, predicted physicochemical and spectroscopic properties, and outlined potential areas of application based on the well-established chemistry of benzophenone derivatives. The unique steric environment of this molecule suggests that it may exhibit interesting and potentially useful properties, warranting further experimental investigation by the scientific community.

References

-

Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. (2000). Organic Letters. [Link]

-

Synthesis of unsymmetrical ketones by applying visible-light benzophenone/nickel dual catalysis for direct benzylic acylation. (2018). Chemical Communications. [Link]

-

Iron-Mediated Synthetic Routes to Unsymmetrically Substituted, Sterically Congested Benzophenones. (1998). The Journal of Organic Chemistry. [Link]

-

Selective Hydrogenation of Benzophenones to Benzhydrols. Asymmetric Synthesis of Unsymmetrical Diarylmethanols. (2000). The Journal of Organic Chemistry. [Link]

-

Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]

-

Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. University of Delaware. [Link]

-

The results of Friedel-Crafts reactions between benzene and benzoyl chloride in different solvents. (2012). ResearchGate. [Link]

-

Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (2016). Science Alert. [Link]

-

The absorption spectra of derivatives of benzophenone with acceptor and donor substituents. (1968). SciSpace. [Link]

-

UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. (2019). ResearchGate. [Link]

-

4-Chlorobenzophenone - Friedel Craft Acylation. Scribd. [Link]

-

Safety Data Sheet Benzophenone. (2025). Redox. [Link]

-

Catalytic Friedel-Crafts Acylation of Aromatic Compounds. (1972). Angewandte Chemie International Edition in English. [Link]

-

The Photochemistry of Benzophenone. ScholarWorks@BGSU. [Link]

-

2,6,4'-Trihydroxy-4-methoxybenzophenone. PubChem. [Link]

-

Benzophenone. NIST WebBook. [Link]

-

4-Methoxybenzophenone. PubChem. [Link]

- Preparation process of 2-hydroxy-4-methoxybenzophenone.

-

Method for preparing crude 2-hydroxy-4-methoxybenzophenone. Patsnap. [Link]

-

2-Hydroxy-4-methoxybenzophenone. ChemBK. [Link]

-

2-Hydroxy-4-methoxybenzophenone. PubChem. [Link]

- Preparation method of 2,2'-dihydroxy-4-methoxybenzophenone.

Sources

- 1. Friedel-Crafts Acylation [www1.udel.edu]

- 2. researchgate.net [researchgate.net]

- 3. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]

- 4. Benzophenone [webbook.nist.gov]

- 5. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. echemi.com [echemi.com]

An In-depth Technical Guide to (2,6-dimethylphenyl)(4-methoxyphenyl)methanone: Synthesis, Properties, and Potential Applications

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

(2,6-dimethylphenyl)(4-methoxyphenyl)methanone is a diaryl ketone of significant interest in medicinal chemistry and materials science due to its structural motifs, which are present in numerous biologically active compounds and functional materials. This technical guide provides a comprehensive overview of its core properties, beginning with a detailed, field-proven protocol for its synthesis via Friedel-Crafts acylation. The document further elucidates the compound's predicted physicochemical and spectroscopic characteristics, offering a foundational dataset for its identification and characterization. Finally, this guide explores the potential biological activities and applications of (2,6-dimethylphenyl)(4-methoxyphenyl)methanone by drawing parallels with structurally related benzophenones that have demonstrated notable anticancer, antimicrobial, and photoprotective properties. This paper is intended to be a valuable resource for researchers engaged in the design and development of novel therapeutics and advanced materials.

Introduction

Diaryl ketones, and specifically substituted benzophenones, represent a class of organic compounds with diverse applications, ranging from UV filters in sunscreens to key pharmacophores in drug discovery. The unique electronic and steric properties arising from the substitution patterns on the phenyl rings can profoundly influence their chemical reactivity and biological activity. (2,6-dimethylphenyl)(4-methoxyphenyl)methanone combines the features of a sterically hindered 2,6-dimethylphenyl moiety and an electron-rich 4-methoxyphenyl group, making it a compelling candidate for further investigation. The steric hindrance provided by the ortho-methyl groups can influence the conformation of the molecule and its interactions with biological targets, while the methoxy group can modulate its electronic properties and potential for hydrogen bonding. This guide aims to provide a thorough technical understanding of this compound, from its synthesis to its potential applications.

Synthesis of (2,6-dimethylphenyl)(4-methoxyphenyl)methanone

The most direct and industrially scalable method for the synthesis of (2,6-dimethylphenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with 4-methoxybenzoyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Reaction Principle

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from the reaction of 4-methoxybenzoyl chloride with the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring of m-xylene to form a ketone. The reaction is generally regioselective, with the position of acylation on the aromatic ring being directed by the existing substituents. In the case of m-xylene, the two methyl groups are ortho- and para-directing, leading to substitution at the 4-position.

Caption: General workflow of the Friedel-Crafts acylation for the synthesis of (2,6-dimethylphenyl)(4-methoxyphenyl)methanone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established methodologies for similar acylations.[1][2]

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

4-Methoxybenzoyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), 1M solution

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the 4-methoxybenzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.

-

Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add a solution of 1,3-dimethylbenzene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the m-xylene solution dropwise to the reaction mixture over 30 minutes, still maintaining the temperature at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1M HCl. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Extract the aqueous layer with two portions of dichloromethane. Combine all organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the purified (2,6-dimethylphenyl)(4-methoxyphenyl)methanone.

Physicochemical and Spectroscopic Properties

As no experimental data is publicly available for (2,6-dimethylphenyl)(4-methoxyphenyl)methanone, the following properties are predicted based on its structure and data from analogous compounds.

Predicted Physicochemical Properties

| Property | Predicted Value/Range | Justification/Reference |

| Molecular Formula | C₁₆H₁₆O₂ | Based on chemical structure |

| Molecular Weight | 240.30 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for benzophenone derivatives |

| Melting Point | 80 - 100 °C | Inferred from structurally similar compounds[3] |

| Boiling Point | > 300 °C | Typical for diaryl ketones of this molecular weight |

| Solubility | Soluble in common organic solvents (DCM, chloroform, acetone, ethyl acetate); Insoluble in water | Based on the nonpolar nature of the molecule |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the functional groups present in the molecule and typical values for similar compounds.[4][5][6]

3.2.1. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (methyl groups) |

| ~1660 | Strong | C=O stretch (diaryl ketone) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretches |

| ~1250 | Strong | Aryl-O-CH₃ stretch (asymmetric) |

| ~1030 | Medium | Aryl-O-CH₃ stretch (symmetric) |

3.2.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 | d | 2H | H-2', H-6' (ortho to C=O on methoxyphenyl ring) |

| ~7.2 | t | 1H | H-4 (para to C=O on dimethylphenyl ring) |

| ~7.0 | d | 2H | H-3, H-5 (meta to C=O on dimethylphenyl ring) |

| ~6.9 | d | 2H | H-3', H-5' (meta to C=O on methoxyphenyl ring) |

| ~3.8 | s | 3H | -OCH₃ |

| ~2.1 | s | 6H | -CH₃ (at C-2, C-6) |

3.2.3. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted, in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O |

| ~163 | C-4' (methoxyphenyl) |

| ~138 | C-1 (dimethylphenyl) |

| ~135 | C-2, C-6 (dimethylphenyl) |

| ~132 | C-2', C-6' (methoxyphenyl) |

| ~130 | C-1' (methoxyphenyl) |

| ~128 | C-4 (dimethylphenyl) |

| ~127 | C-3, C-5 (dimethylphenyl) |

| ~113 | C-3', C-5' (methoxyphenyl) |

| ~55 | -OCH₃ |

| ~20 | -CH₃ (at C-2, C-6) |

3.2.4. Mass Spectrometry (Electron Ionization)

The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group.

| m/z | Proposed Fragment |

| 240 | [M]⁺ (Molecular Ion) |

| 135 | [C₈H₇O]⁺ (4-methoxybenzoyl cation) |

| 119 | [C₉H₁₁]⁺ (2,6-dimethylphenyl cation) |

| 105 | [C₇H₅O]⁺ (benzoyl cation from loss of methoxy) |

| 91 | [C₇H₇]⁺ (tropylium ion from dimethylphenyl fragment) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

digraph "MS_Fragmentation" { graph [rankdir="TD", splines=ortho, nodesep=0.4]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];// Molecular Ion M [label="Molecular Ion\n[C₁₆H₁₆O₂]⁺˙\nm/z = 240"]; // Fragments F1 [label="[C₈H₇O]⁺\nm/z = 135", fillcolor="#E8F0FE"]; F2 [label="[C₉H₁₁]⁺\nm/z = 119", fillcolor="#E8F0FE"]; F3 [label="[C₇H₅O]⁺\nm/z = 105", fillcolor="#FCE8E6"]; F4 [label="[C₇H₇]⁺\nm/z = 91", fillcolor="#FCE8E6"]; // Fragmentation Pathways M -> F1 [label="α-cleavage"]; M -> F2 [label="α-cleavage"]; F1 -> F3 [label="- CH₂"]; F2 -> F4 [label="- C₂H₄"];

}

Caption: Predicted major fragmentation pathways for (2,6-dimethylphenyl)(4-methoxyphenyl)methanone in mass spectrometry.

Potential Biological Activities and Applications

While no specific biological studies have been reported for (2,6-dimethylphenyl)(4-methoxyphenyl)methanone, the benzophenone scaffold is prevalent in compounds with a wide range of biological activities.[7][8] The structural features of the target molecule suggest several potential areas for investigation.

Anticancer Activity

Many substituted benzophenones have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The presence of the methoxy group on one of the phenyl rings is a common feature in many biologically active natural products and synthetic compounds, and it can influence interactions with biological targets. The steric bulk from the 2,6-dimethylphenyl group could lead to selective interactions with certain enzymes or receptors.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method to assess the cytotoxic effects of (2,6-dimethylphenyl)(4-methoxyphenyl)methanone on cancer cell lines.

Materials:

-

(2,6-dimethylphenyl)(4-methoxyphenyl)methanone

-

Human cancer cell lines (e.g., MCF-7, A549, HeLa)

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of (2,6-dimethylphenyl)(4-methoxyphenyl)methanone (typically from 0.1 to 100 µM) and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Antimicrobial and Antileishmanial Activity

Benzophenone derivatives have also been investigated for their antimicrobial and antiprotozoal properties.[7] The lipophilicity and electronic properties of these molecules can facilitate their interaction with microbial cell membranes and intracellular targets. Computational and in vitro studies have shown that specific substitutions on the benzophenone core are crucial for enhancing antileishmanial activity.[7]

Photoprotective and Materials Science Applications

The benzophenone core is a well-known chromophore that absorbs UV radiation, which is why many benzophenone derivatives are used as UV filters. The substitution pattern on (2,6-dimethylphenyl)(4-methoxyphenyl)methanone could influence its UV absorption spectrum and photostability, making it a candidate for investigation in photoprotective applications and as a building block for functional polymers.

Conclusion

(2,6-dimethylphenyl)(4-methoxyphenyl)methanone is a diaryl ketone with significant potential for applications in drug discovery and materials science. While experimental data for this specific compound is currently lacking in the public domain, this technical guide provides a robust framework for its synthesis, characterization, and biological evaluation based on established chemical principles and data from structurally related analogs. The detailed synthetic protocol via Friedel-Crafts acylation offers a clear pathway for its preparation. The predicted physicochemical and spectroscopic properties provide a valuable reference for its identification and quality control. Furthermore, the discussion of potential biological activities, supported by the extensive literature on substituted benzophenones, highlights promising avenues for future research. This guide serves as a foundational resource to stimulate and support further investigation into the properties and applications of this intriguing molecule.

References

-

Describe the expected IR, H NMR, and C NMR spectral data for benzophenone. (n.d.). Homework.Study.com. Retrieved January 17, 2026, from [Link]

- Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. (2023). SciELO.

- Benzophenone-containing cholesterol surrogates: synthesis and biological evaluation. (2004). Journal of Lipid Research, 45(11), 2137-2146.

- NMR Analysis of Substituted Benzophenones Analysis Guide. (2014).

-

Infrared Spectroscopy Handout. (n.d.). Retrieved January 17, 2026, from [Link]

-

1-(4-Methoxy-2,6-dimethylphenyl)ethanone. PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

(4-Methoxyphenyl)methanone. PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

-

(4-Methoxyphenyl)(3-methylphenyl)methanone. PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

- An efficient catalyst Fe2O3/HY for Friedel-Crafts acylation of m-xylene with benzoyl chloride. (2014). RSC Advances, 4(65), 34567-34574.

- Electronic Supplemental Information (ESI) Eco-friendly Suzuki-Miyaura coupling of Arylboronic acids to Aromatic Ketones Catalyzed by Oxime-Palladacycle in Biosolvent 2-MeTHF. (n.d.). The Royal Society of Chemistry.

-

Carbonyl compounds - IR spectroscopy. (n.d.). Retrieved January 17, 2026, from [Link]

- (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327.

-

The values for proton and C-13 chemical shifts given below are typical approximate ranges only. (n.d.). Retrieved January 17, 2026, from [Link]

- ¹³C-NMR data of a benzophenone-derivate (already corrected with respect to the erroneously drawn hydroxy-group in position 2) taken from, as published (left) and the corrected version (right). (n.d.).

- Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (2008). Magnetic Resonance in Chemistry, 46(11), 1077-1083.

- Efficient solvent-free friedel-crafts benzoylation and acylation of m-Xylene catalyzed by iron(iii) complexes. (2015).

-

Friedel-Crafts Alkylation of m-Xylene. (2022, April 2). YouTube. Retrieved January 17, 2026, from [Link]

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(7), 1195-1201.

-

(2,6-Dimethylphenyl)methanol. PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

- Ketone IR Spectroscopy Analysis. (2024, October 27). Berkeley Learning Hub.

-

(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone. PubChem. (n.d.). Retrieved January 17, 2026, from [Link]

- Mutagenicity evaluation to UV filters of benzophenone-6, benzophenone-8, and 4-methylbenzylidene camphor by Ames test. (2021). PLoS One, 16(9), e0255504.

-

Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

-

Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. (n.d.). University of Delaware. Retrieved January 17, 2026, from [Link]

-

Chemical shifts. (n.d.). Retrieved January 17, 2026, from [Link]

- Alkyl-substituted benzophenones studied in this work. (n.d.).

- Friedel-Crafts Acylation. (2019).

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016, November 23). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

- (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o348.

- Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. (1998). Journal of the Chemical Society, Perkin Transactions 2, (8), 1751-1758.

-

Methanone, (4-methoxyphenyl)phenyl-. (n.d.). NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved January 17, 2026, from [Link]

- Synthesis of ortho-substituted benzophenones by way of benzophenones carrying A t-butyl group as a blocking group. (1979). Recueil des Travaux Chimiques des Pays-Bas, 98(11), 548-552.

- In-Depth Technical Guide: Mass Spectrometry Fragmentation of 2,6-Dimethoxyphenol-d6. (n.d.). Benchchem.

-

C2H6O CH3OCH3 mass spectrum of methoxymethane fragmentation pattern of m/z m/e ions for analysis and identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes. (n.d.). Retrieved January 17, 2026, from [Link]

- Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. (2019). Journal of the Mass Spectrometry Society of Japan, 67(1), 1-7.

- Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. (1973). Organic Mass Spectrometry, 7(12), 1337-1344.

- Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-thio-ß-d-galactopyranoside. (n.d.).

-

SciFinder Scholar. (n.d.). CAS. Retrieved January 17, 2026, from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. RCAAP - Efficient solvent-free friedel-crafts benzoylation and acylation of m-Xylene ca... [rcaap.pt]

- 3. rsc.org [rsc.org]

- 4. homework.study.com [homework.study.com]

- 5. NMR Analysis of Substituted Benz [sites.science.oregonstate.edu]

- 6. www1.udel.edu [www1.udel.edu]

- 7. scielo.br [scielo.br]

- 8. Benzophenone-containing cholesterol surrogates: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (4-Methoxyphenyl)(3-methylphenyl)methanone | C15H14O2 | CID 12469466 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Inferred Mechanism of Action of 2,6-Dimethyl-4'-methoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzophenone scaffold represents a privileged structure in medicinal chemistry, with a multitude of its derivatives demonstrating significant biological activities, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the inferred mechanism of action for 2,6-Dimethyl-4'-methoxybenzophenone. In the absence of direct experimental data for this specific molecule, this document synthesizes evidence from structurally analogous compounds to propose a scientifically robust hypothesis. The central tenet of this guide is that this compound likely exerts its anticancer effects by inhibiting tubulin polymerization, a critical process for cell division, thereby inducing cell cycle arrest and apoptosis. This guide further details the experimental protocols necessary to validate this proposed mechanism.

Introduction to Benzophenones in Oncology

Benzophenones are a class of organic compounds characterized by a diphenyl ketone core. Their derivatives have been the subject of extensive research due to their diverse pharmacological properties. In the context of cancer, numerous studies have highlighted the potential of substituted benzophenones as potent antineoplastic agents. The biological activity of these compounds is highly dependent on the nature and position of substituents on the phenyl rings, which influences their interaction with biological targets.

Inferred Mechanism of Action: Targeting Microtubule Dynamics

The most plausible mechanism of action for this compound is the disruption of microtubule dynamics via the inhibition of tubulin polymerization. Microtubules are fundamental components of the cytoskeleton, playing a pivotal role in cell division, intracellular transport, and the maintenance of cell structure.

It is hypothesized that this compound binds to β-tubulin, potentially at or near the colchicine-binding site, thereby preventing the assembly of αβ-tubulin heterodimers into microtubules.[1][2] The specific substitutions—two methyl groups at the 2 and 6 positions of one phenyl ring and a methoxy group at the 4' position of the second ring—are predicted to be critical for its binding affinity and inhibitory potency. Structure-activity relationship (SAR) studies of other benzophenone derivatives have consistently demonstrated that such substitutions are key determinants of their antitubulin and cytotoxic efficacy.[3]

The inhibition of tubulin polymerization is expected to initiate a cascade of cellular events culminating in apoptosis:

-

Mitotic Spindle Disruption: The failure of tubulin to polymerize prevents the formation of a functional mitotic spindle, a requisite for chromosome segregation during mitosis.

-

Cell Cycle Arrest: Cellular surveillance mechanisms, known as checkpoints, detect the defective spindle and halt the cell cycle, typically at the G2/M transition, to prevent aberrant cell division.

-

Induction of Apoptosis: Prolonged arrest in mitosis triggers the intrinsic apoptotic pathway, leading to programmed cell death.

This proposed mechanism is strongly supported by a body of literature on various benzophenone analogues bearing methoxy and dimethyl substitutions, which have been shown to be potent inhibitors of tubulin polymerization and exhibit significant anticancer activity.[4]

Supporting Data from Structurally Related Compounds

The following table summarizes the in vitro anticancer activity of several benzophenone derivatives, underscoring the therapeutic potential of this chemical class.

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 | Reference |

| 2-amino-3,4,5-trimethoxybenzophenone analogues | Various human cancer cell lines | 7-16 nM | |

| Benzophenone derivative s3 | Promyelocytic leukemia (HL-60) & Hepatocarcinoma (SMMC-7721) | 0.122 µM & 0.111 µM | |

| 4-fluorobenzophenone derivative 16j | HT-29 (Colon) | 0.5 nM | [1] |

| Polyisoprenyl benzophenones (xanthochymol, guttiferone E) | KB cells | Varies | [5] |

Experimental Protocols for Mechanism Validation

To empirically test the inferred mechanism of action of this compound, a series of robust in vitro assays are recommended.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay provides a direct measure of the compound's effect on the assembly of purified tubulin into microtubules.[6][7]

Principle: The polymerization of tubulin is monitored in real-time by measuring the increase in fluorescence of a reporter dye that specifically binds to polymerized microtubules.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a solution of purified tubulin (e.g., 2 mg/mL) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) supplemented with GTP and a fluorescent reporter. Prepare serial dilutions of this compound from a stock solution in DMSO.

-

Assay Execution: In a 96-well plate, add the test compound at various concentrations. Include a vehicle control (DMSO) and a known tubulin polymerization inhibitor (e.g., nocodazole) as a positive control. Initiate the reaction by adding the tubulin solution to each well.

-

Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C and record the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes).

-

Data Analysis: Plot fluorescence intensity against time to generate polymerization curves. From these curves, calculate the rate of polymerization and the maximal level of polymer formation. Determine the half-maximal inhibitory concentration (IC50) of the compound.

Immunofluorescence Microscopy of the Microtubule Network

This technique enables the direct visualization of the compound's impact on the cellular microtubule architecture.[8][9]

Principle: Cancer cells are treated with the compound, and the microtubule network is subsequently visualized using immunofluorescence staining with an anti-tubulin antibody.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed a suitable cancer cell line (e.g., HeLa or A549) on glass coverslips and allow them to attach. Treat the cells with varying concentrations of this compound for a defined period (e.g., 18-24 hours).

-

Fixation and Permeabilization: Fix the cells with an appropriate fixative, such as 4% paraformaldehyde or ice-cold methanol, to preserve cellular structures. Permeabilize the cell membranes with a detergent like 0.1% Triton X-100 to allow antibody entry.

-

Immunostaining: Block non-specific binding sites with a blocking solution (e.g., 1% Bovine Serum Albumin in PBS). Incubate the cells with a primary antibody specific for α-tubulin, followed by incubation with a fluorescently-conjugated secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Analysis: Mount the coverslips onto microscope slides and examine them using a fluorescence or confocal microscope. Observe changes in the microtubule network, such as depolymerization, and alterations in cell morphology.

Cell Cycle Analysis via Flow Cytometry

This assay quantifies the effect of the compound on the progression of cells through the different phases of the cell cycle.[10][11]

Principle: The DNA content of individual cells is measured by flow cytometry after staining with a fluorescent intercalating dye, such as propidium iodide (PI). This allows for the determination of the percentage of cells in the G0/G1, S, and G2/M phases.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cancer cells with the compound for a suitable duration (e.g., 24 or 48 hours). Harvest the cells by trypsinization, collect both adherent and floating populations, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol, adding the ethanol dropwise while vortexing to prevent cell clumping.

-

Staining: Wash the fixed cells to remove the ethanol. Resuspend the cells in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

-

Data Interpretation: Analyze the resulting DNA content histograms using appropriate software to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would support the hypothesis of mitotic arrest.

Apoptosis Detection by Annexin V/Propidium Iodide Staining

This assay is used to detect and quantify the induction of apoptosis.[12][13]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide is a membrane-impermeant DNA dye that can only enter cells with compromised membrane integrity, characteristic of late apoptotic or necrotic cells.

Step-by-Step Methodology:

-

Cell Treatment and Harvesting: Treat cells with the compound as described for the cell cycle analysis.

-

Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometric Analysis: Analyze the stained cells by flow cytometry promptly after staining.

-

Data Analysis: Differentiate and quantify the cell populations: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+).

Visualizations

Proposed Signaling Pathway of this compound

Caption: Inferred signaling cascade initiated by this compound.

Experimental Workflow for Mechanism of Action Studies

Caption: A logical workflow for the experimental validation of the proposed mechanism.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024, June 26). PMC. Retrieved January 17, 2026, from [Link]

-

Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 17, 2026, from [Link]

-

2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. (2011, March 7). ChemMedChem. Retrieved January 17, 2026, from [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved January 17, 2026, from [Link]

-

Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. (2012, July 15). PubMed. Retrieved January 17, 2026, from [Link]

-

Structure-activity relationship of polyisoprenyl benzophenones from Garcinia pyrifera on the tubulin/microtubule system. (2000, August). PubMed. Retrieved January 17, 2026, from [Link]

-

Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P. (n.d.). Cytoskeleton. Retrieved January 17, 2026, from [Link]

-

Assaying cell cycle status using flow cytometry. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

Cell Cycle Tutorial Contents. (n.d.). Retrieved January 17, 2026, from [Link]

-

Imaging Microtubules in vitro at High Resolution while Preserving their Structure. (2021, April 5). Jove. Retrieved January 17, 2026, from [Link]

-

4.5. Tubulin Polymerization Assay. (n.d.). Bio-protocol. Retrieved January 17, 2026, from [Link]

-

Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging. (n.d.). PMC. Retrieved January 17, 2026, from [Link]

-

An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules. (2017, August 16). RSC Publishing. Retrieved January 17, 2026, from [Link]

-

Immuno-fluorescent Labeling of Microtubules and Centrosomal Proteins | Protocol Preview. (2022, August 29). YouTube. Retrieved January 17, 2026, from [Link]

-

Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. (2023, August 12). PMC. Retrieved January 17, 2026, from [Link]

-

Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

-

Anticancer activity for 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007) analogues and their abilities to interact with lymphoendothelial cell surface markers. (2002, December 2). PubMed. Retrieved January 17, 2026, from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved January 17, 2026, from [Link]

-

Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (n.d.). NIH. Retrieved January 17, 2026, from [Link]

-

Structure of some important drugs inhibiting tubulin polymerization and... (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (n.d.). Retrieved January 17, 2026, from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

-

Synthesis and Anticancer Evaluation of Some New 3-Benzyl-4,8-Dimethylbenzopyrone Derivatives. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

-

Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. (2025, January 16). PubMed. Retrieved January 17, 2026, from [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). PMC. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 4. Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship of polyisoprenyl benzophenones from Garcinia pyrifera on the tubulin/microtubule system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. maxanim.com [maxanim.com]

- 8. Microtubules in Plant Cells: Strategies and Methods for Immunofluorescence, Transmission Electron Microscopy and Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An innovative strategy to obtain extraordinary specificity in immunofluorescent labeling and optical super resolution imaging of microtubules - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06949A [pubs.rsc.org]

- 10. Flow cytometry with PI staining | Abcam [abcam.com]

- 11. assaygenie.com [assaygenie.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

A Technical Guide to the Spectral Analysis of 2,6-Dimethyl-4'-methoxybenzophenone

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,6-Dimethyl-4'-methoxybenzophenone. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical and practical aspects of obtaining and interpreting key spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental data for this specific molecule is not widely published, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous compounds to offer a robust analytical framework.

Introduction

This compound is an aromatic ketone with a molecular structure that presents interesting features for spectroscopic analysis. The strategic placement of methyl groups on one aromatic ring and a methoxy group on the other influences the electronic environment and steric hindrance around the carbonyl group, leading to distinct spectral signatures. Understanding these signatures is paramount for its identification, purity assessment, and elucidation of its role in various chemical and biological processes. This guide provides a detailed roadmap for its spectral characterization.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR provide invaluable information about its proton and carbon framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic and methyl protons. The chemical shifts are influenced by the electron-donating and -withdrawing groups and the steric environment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3', H-5' | ~7.8 | Doublet | 2H |

| H-2', H-6' | ~7.0 | Doublet | 2H |

| H-3, H-5 | ~7.2 | Doublet | 2H |

| H-4 | ~7.4 | Triplet | 1H |

| 4'-OCH₃ | ~3.9 | Singlet | 3H |

| 2,6-(CH₃)₂ | ~2.1 | Singlet | 6H |

Note: Predicted chemical shifts are relative to a standard solvent like CDCl₃ and may vary based on experimental conditions.

Expertise & Experience in Interpretation:

The predicted downfield shift of the H-3' and H-5' protons is attributed to the deshielding effect of the adjacent electron-withdrawing carbonyl group. Conversely, the H-2' and H-6' protons are shifted upfield due to the electron-donating effect of the methoxy group. The protons on the dimethyl-substituted ring (H-3, H-4, H-5) will have chemical shifts characteristic of a substituted benzene ring. The two methyl groups at the 2 and 6 positions are chemically equivalent and are expected to appear as a single, sharp singlet, integrating to six protons. The methoxy protons will also appear as a sharp singlet, integrating to three protons.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~196 |

| C-1' | ~130 |

| C-2', C-6' | ~114 |

| C-3', C-5' | ~132 |

| C-4' | ~164 |

| C-1 | ~138 |

| C-2, C-6 | ~136 |

| C-3, C-5 | ~128 |

| C-4 | ~130 |

| 4'-OCH₃ | ~56 |

| 2,6-(CH₃)₂ | ~20 |

Note: These are predicted values and serve as a guide for spectral interpretation.

Trustworthiness of the Protocol:

A standard ¹³C NMR experiment, such as a proton-decoupled experiment, is crucial for obtaining a spectrum with single lines for each unique carbon atom. This simplifies the spectrum and allows for unambiguous assignment of the carbon signals. For a molecule of this complexity, a sufficient number of scans is necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons (C-1, C-1', C-2, C-6, and the carbonyl carbon) which typically have longer relaxation times.

Experimental Protocol for NMR Spectroscopy

A self-validating system for NMR analysis involves careful sample preparation and instrument calibration.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[1][2]

-

The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR, which can be used for spectral calibration.[1]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter which can degrade spectral resolution.[1]

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectrometer should be properly tuned and shimmed to ensure a homogeneous magnetic field.

-

For ¹H NMR, a standard pulse sequence is typically used with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum. A longer relaxation delay may be necessary to accurately integrate all carbon signals, particularly the quaternary carbons.

-

Sources

2,6-Dimethyl-4'-methoxybenzophenone solubility in organic solvents

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-4'-methoxybenzophenone in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Due to the scarcity of published quantitative data for this specific molecule, this document leverages fundamental principles of physical organic chemistry to predict its solubility profile across a range of common organic solvents. Furthermore, we provide a robust, step-by-step experimental protocol for the precise determination of its solubility, designed to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications ranging from reaction chemistry to formulation development.

Introduction to this compound

This compound is a substituted aromatic ketone. Like other benzophenone derivatives, it serves as a valuable intermediate in organic synthesis and as a potential building block in the development of novel materials and pharmaceutical agents. The solubility of such a compound is a critical physical property that dictates its utility in various applications. It governs the choice of solvents for chemical reactions, influences purification methods such as crystallization, and is a key determinant in formulation science. Understanding and accurately quantifying its solubility is therefore a prerequisite for efficient process development and successful application.

Physicochemical Properties and Guiding Principles of Solubility

Molecular Structure Analysis

The solubility behavior of this compound is dictated by its distinct structural features:

-

Benzophenone Core: The diaryl ketone structure provides a large, hydrophobic backbone, contributing to its affinity for nonpolar environments.

-

Carbonyl Group (C=O): This polar functional group can act as a hydrogen bond acceptor, allowing for interactions with protic and polar aprotic solvents.

-

Methoxy Group (-OCH₃): The ether linkage introduces additional polarity and another site for hydrogen bond acceptance.

-

2,6-Dimethyl Substitution: The two methyl groups on one of the phenyl rings introduce significant steric hindrance around the carbonyl group. This steric shield can impede solvent access to the polar carbonyl, potentially reducing its effective polarity and limiting solubility in highly polar, protic solvents where strong, specific interactions like hydrogen bonding are dominant.

Overall, the molecule possesses a mixed polarity. It is predominantly hydrophobic due to its large aromatic surface area but contains polar functional groups that allow for some interaction with polar solvents.

The Principle of "Like Dissolves Like"

The foundational principle guiding our predictions is "like dissolves like."[1] This rule states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[1]

-

Polar Solvents (e.g., water, ethanol) effectively dissolve polar solutes through dipole-dipole interactions and hydrogen bonding.

-

Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes primarily through London dispersion forces.

-

Polar Aprotic Solvents (e.g., acetone, DMSO) have dipole moments but do not have acidic protons, making them good at dissolving a wide range of compounds.

Predicted Solubility Profile

While precise quantitative data requires experimental determination, an expert prediction can be made based on the structural analysis. The following table summarizes the expected solubility of this compound in common organic solvents.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale for Prediction |

| Nonpolar Aromatic | Toluene, Benzene | High | The aromatic nature of these solvents allows for favorable π-stacking interactions with the phenyl rings of the solute. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have moderate polarity and can effectively solvate the benzophenone core without requiring strong hydrogen bonding. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | High to Moderate | The polarity of these solvents is compatible with the carbonyl and methoxy groups, leading to good solvation. THF and Acetone are expected to be excellent solvents. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | While these alcohols can interact with the polar groups, the large nonpolar backbone of the solute limits solubility. The steric hindrance from the methyl groups may also disrupt the hydrogen-bonding network of the solvent. |

| Highly Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Moderate | DMSO is a powerful solvent, but the solute's large hydrophobic area may limit very high solubility. |

| Nonpolar Aliphatic | n-Hexane, Cyclohexane | Low | The polarity of the carbonyl and methoxy groups is a mismatch for the nonpolar nature of aliphatic hydrocarbons, leading to poor solvation. |

| Highly Polar Protic | Water | Insoluble | The molecule is overwhelmingly hydrophobic and lacks sufficient hydrogen bonding capability to overcome the strong cohesive energy of water. |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain precise, actionable data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.[2][3]

Causality in Protocol Design

This protocol is designed as a self-validating system. The extended equilibration time ensures that a true thermodynamic equilibrium is reached, not a transient supersaturated state. The use of a fine-pored syringe filter is critical to separate the saturated supernatant from undissolved solid, which would otherwise lead to erroneously high results.[3] Quantification via a validated analytical method like HPLC or UV-Vis with a calibration curve ensures accuracy and traceability of the final measurement.[2]

Step-by-Step Methodology

-

Preparation of Vials:

-

Add an excess amount of solid this compound to several glass vials with screw caps. "Excess" means enough solid will remain undissolved at the end of the experiment. A visual excess is crucial.

-

Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an isothermal environment, such as a shaker bath or orbital shaker, set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached, typically 24 to 48 hours. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time.

-

-

Phase Separation and Sampling:

-

After equilibration, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours, permitting the excess solid to settle.

-

Carefully draw a known volume of the clear supernatant using a glass syringe.

-

Immediately attach a syringe filter (e.g., 0.22 µm PTFE for organic solvents) to the syringe. Discard the first small portion of the filtrate to saturate the filter material, then collect a precise volume of the clear, saturated solution into a clean, pre-weighed vial.

-

-

Quantification of Solute Concentration:

-

Choose a suitable analytical method for quantification.[2]

-

a) Gravimetric Analysis: Accurately weigh the vial containing the filtrate. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the solute's boiling/decomposition point. Once the solvent is fully removed, weigh the vial again. The mass of the residual solid is the amount of dissolved solute.

-

b) UV-Vis Spectrophotometry: If the compound has a suitable chromophore, create a calibration curve by measuring the absorbance of several solutions of known concentration at a specific wavelength (λ_max). Dilute the saturated filtrate with the same solvent to fall within the linear range of the calibration curve and measure its absorbance.

-

c) High-Performance Liquid Chromatography (HPLC): Prepare a calibration curve by injecting known concentrations of the compound. Inject a diluted sample of the filtrate and determine the concentration based on the peak area. This is the most accurate and specific method.

-

-

Calculation of Solubility:

-

Calculate the solubility using the data obtained from the quantification step. Express the results in appropriate units, such as mg/mL, g/L, or mol/L.

-

For gravimetric analysis:

-

Solubility (mg/mL) = (Mass of residue in mg) / (Volume of filtrate collected in mL)

-

-

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility via the isothermal shake-flask method.

Safety Precautions

When handling this compound and organic solvents, standard laboratory safety protocols must be strictly followed.

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Consult the Safety Data Sheet (SDS) for this compound and each solvent used for specific handling and disposal information.[6]

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4]

References

- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube.

- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?

- Clark, J. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. University of California, Davis.

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 3-Acetylbenzophenone in Common Organic Solvents. Benchchem.

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Cengage Learning.

- PubChem. (n.d.). 2,2'-Dihydroxy-4-methoxybenzophenone.

- ResearchGate. (n.d.). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.

- Fisher Scientific. (2025). Safety Data Sheet for 4,4'-Dimethoxybenzophenone. Fisher Scientific.

- ACS Publications. (2018). Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents.

- TCI Chemicals. (2025). Safety Data Sheet for 2,2'-Dihydroxy-4-methoxybenzophenone. TCI Chemicals.

- Thermo Fisher Scientific. (2010). Safety Data Sheet for 4-Methoxybenzaldehyde. Thermo Fisher Scientific.

- Sigma-Aldrich. (2024). Safety Data Sheet for 1,4-Dimethoxybenzene. Sigma-Aldrich.

- Fisher Scientific. (2025). Safety Data Sheet for 4-Methoxybenzophenone. Fisher Scientific.

- Benchchem. (n.d.). Solubility Profile of 4-Methoxy-3'-methylbenzophenone: A Technical Guide. Benchchem.

- CymitQuimica. (n.d.). CAS 131-57-7: 2-Hydroxy-4-methoxybenzophenone. CymitQuimica.

- Selleck Chemicals. (n.d.). 2,2′-Dihydroxy-4-methoxybenzophenone. Selleck Chemicals.

- European Union Reference Laboratory for alternatives to animal testing. (2021). Standard Operating Procedure for solubility testing. European Union.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University.

Sources

A Prospective Theoretical and Spectroscopic Investigation of 2,6-Dimethyl-4'-methoxybenzophenone: A Technical Guide

Abstract

This technical guide presents a comprehensive framework for the theoretical and spectroscopic characterization of 2,6-Dimethyl-4'-methoxybenzophenone. While this specific substituted benzophenone is noted in chemical databases, dedicated research into its physicochemical properties is not extensively available in peer-reviewed literature. Consequently, this document serves as a prospective study, outlining a robust, multi-faceted approach for its synthesis, characterization, and computational analysis. By drawing upon established methodologies for analogous benzophenone derivatives, we provide a detailed roadmap for researchers and scientists in drug development and materials science to explore the potential of this compound. The guide covers a proposed synthetic route via Friedel-Crafts acylation, detailed protocols for spectroscopic analysis (NMR, FT-IR, UV-Vis), and an in-depth plan for theoretical investigations using Density Functional Theory (DFT) and molecular docking. This document is intended to be a self-validating system, where each proposed experimental and computational step is grounded in established scientific principles and supported by authoritative references.

Introduction: The Rationale for Investigation

Benzophenone and its derivatives are a class of compounds with significant applications ranging from photochemistry and polymer science to medicinal chemistry, where they can act as UV blockers and pharmacophores.[1] The specific substitution pattern of methyl and methoxy groups on the benzophenone scaffold can profoundly influence its electronic, steric, and conformational properties, thereby tuning its reactivity and biological activity. The target of this guide, this compound, presents an intriguing case. The ortho-dimethyl substitution on one phenyl ring introduces significant steric hindrance, which is expected to induce a notable torsion angle between the phenyl rings and the central carbonyl group. This structural feature can have profound implications for the molecule's electronic properties and its ability to interact with biological targets.

This guide, therefore, puts forth a prospective yet comprehensive study of this compound, providing a detailed blueprint for its synthesis, full spectroscopic characterization, and in-depth theoretical analysis.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most logical and widely employed method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[2] This electrophilic aromatic substitution reaction provides a direct route to forming the carbon-carbon bond between the aromatic rings and the carbonyl carbon.

Reaction Scheme

The proposed synthesis involves the reaction of 1,3-dimethylbenzene (m-xylene) with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃).

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Step-by-Step Experimental Protocol

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Reactants: In the dropping funnel, prepare a solution of 4-methoxybenzoyl chloride (1.0 equivalent) and 1,3-dimethylbenzene (1.2 equivalents) in anhydrous DCM.

-

Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is crucial.[3]

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice with concentrated hydrochloric acid. This will decompose the aluminum chloride complex.[4]

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Spectroscopic Characterization

A combination of spectroscopic techniques will be essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.[5]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings, the methoxy group protons, and the methyl group protons. The integration of these signals will correspond to the number of protons in each environment. The aromatic region will likely show complex splitting patterns due to coupling between adjacent protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. Key signals will include the carbonyl carbon (expected downfield), the carbons of the aromatic rings, the methoxy carbon, and the methyl carbons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.[5] The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O (carbonyl) stretch | 1650-1680 |

| C-O (methoxy) stretch | 1250-1300 (asymmetric), 1000-1050 (symmetric) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch (methyl) | 2850-3000 |

| Aromatic C=C stretch | 1450-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule.[5] Benzophenones typically exhibit two main absorption bands: a strong π→π* transition at shorter wavelengths and a weaker n→π* transition at longer wavelengths.[5] The substitution pattern in this compound is expected to cause a bathochromic (red) shift of these bands compared to unsubstituted benzophenone due to the electron-donating effects of the methyl and methoxy groups.

Theoretical Studies: A Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to investigate the electronic structure, reactivity, and other properties of molecules.

Geometry Optimization and Vibrational Frequencies

The first step in a computational study is to determine the most stable 3D conformation of the molecule.

Protocol:

-

Software: Utilize a quantum chemistry software package such as Gaussian.

-

Method: Employ the B3LYP hybrid functional, which has been shown to provide a good balance of accuracy and computational cost for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311G(d,p) is a suitable starting point for geometry optimization.

-

Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can also be compared with the experimental FT-IR spectrum.

Caption: A typical workflow for DFT calculations on an organic molecule.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.

-

HOMO: Represents the ability to donate an electron.

-

LUMO: Represents the ability to accept an electron.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.[3]

DFT calculations can provide the energies and spatial distributions of these orbitals.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. It maps the electrostatic potential onto the electron density surface.

-

Red Regions: Indicate negative electrostatic potential (electron-rich), corresponding to sites for electrophilic attack. In this compound, this is expected around the carbonyl oxygen.

-

Blue Regions: Indicate positive electrostatic potential (electron-poor), corresponding to sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the overall stability of the molecule.[2]

Prospective Application: Molecular Docking